

# 2'-MOE-5-methyluridine CAS number and chemical information

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Compound of Interest

2'-O-(2-Methoxyethyl)-5-methyluridine

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# A Comprehensive Technical Guide to 2'-MOE-5-methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5-methyluridine), a critical modified nucleoside in the development of oligonucleotide therapeutics. This document details its chemical properties, synthesis, and applications, with a focus on its role in enhancing the efficacy of antisense oligonucleotides.

### **Core Chemical Information**

2'-MOE-5-methyluridine is a synthetically modified pyrimidine nucleoside, which serves as a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs). [1] Its structural modifications are designed to improve the therapeutic properties of these oligonucleotides.



Identifier	Value	Source(s)
CAS Number	163759-49-7	[2][3][4][5][6]
Chemical Name	2'-O-(2-Methoxyethyl)-5- methyluridine	[3]
Synonyms	2'-MOE-5-Me-rU, 2'-O-MOE-T, 5-Me-2'-O-MOE Uridine	[2][3]

Chemical Formula	Molecular Weight
C13H20N2O7	316.31 g/mol

# **Physicochemical Properties**

The physical and chemical characteristics of 2'-MOE-5-methyluridine are essential for its handling, storage, and application in oligonucleotide synthesis.

Property	Value	Source(s)
Appearance	White to Off-White Solid/Powder	[2][3]
Melting Point	115.5 - 116.5 °C	[3]
Solubility	Slightly soluble in DMSO, Methanol, and Water (sonication may be required for water)	[3]
Stability	Hygroscopic	[3]
Storage	2-8°C, keep container well closed	[3][6]

# **Synthesis and Manufacturing**



The synthesis of 2'-MOE-5-methyluridine is a critical process for its use in therapeutic oligonucleotide production. An established method involves the ring-opening of an anhydro-uridine precursor.

## **Experimental Protocol: Kilo-Scale Synthesis**

A documented industrial-scale process provides a robust method for producing 2'-O-(2-methoxyethyl)-pyrimidines.[7][8]

Objective: To synthesize 2'-O-(2-methoxyethyl)-5-methyluridine via the ring-opening of O-2,2'-anhydro-5-methyluridine.

#### Materials:

- O-2,2'-anhydro-5-methyluridine
- tris-(2-methoxyethyl)borate
- · 2-methoxyethanol
- Acetone
- Acetonitrile (CH₃CN)

#### Methodology:

- Reaction Setup: A 2-liter stainless steel pressure vessel is charged with 195 g (0.81 M) of 2,2'-Anhydro-5-methyluridine, 231 g (0.98 M) of tris(2-methoxyethyl)borate, and 1.2 L of 2-methoxyethanol.[3]
- Heating: The vessel is sealed and placed in a pre-heated oil bath at 160°C. The reaction is heated for 48 hours at a temperature of 155-160°C.[3]
- Work-up and Isolation:
  - After cooling, the vessel is opened, and the solution is evaporated to dryness.
  - The resulting residue is triturated with 200 mL of methanol.[3]

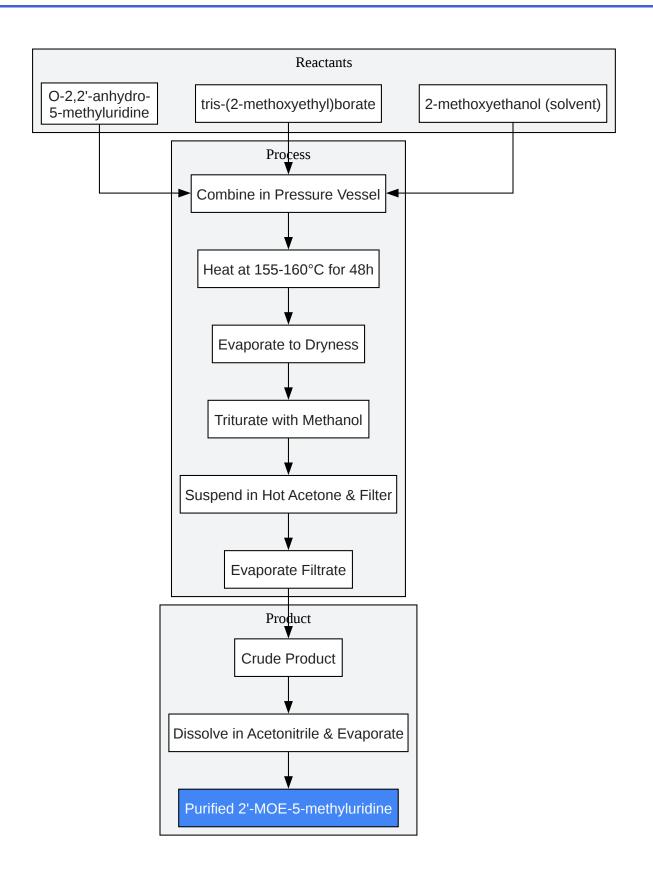






- The residue is then suspended in 1 L of hot acetone. Insoluble salts are removed by filtration and washed with 150 mL of acetone.[3]
- The filtrate is collected and evaporated.
- Purification: The crude residue (280 g) is dissolved in 600 mL of acetonitrile (CH₃CN) and evaporated to yield the final product, 2'-O-(2-methoxyethyl)-5-methyluridine.[3] Further purification can be achieved through continuous extraction methods to improve yield and purity.[7][8]





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Caption: Synthesis workflow for 2'-MOE-5-methyluridine.



# **Applications in Drug Development**

The primary application of 2'-MOE-5-methyluridine is as a monomer for the synthesis of modified oligonucleotides, particularly ASOs.[5][6] The 2'-MOE modification is a hallmark of "second-generation" antisense technology.[1]

Key Advantages of 2'-MOE Modification:

- Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, significantly increasing its in vivo stability and half-life.[1]
- Increased Binding Affinity: It increases the binding affinity of the oligonucleotide for its
  complementary target RNA sequence, leading to more potent gene silencing.[1] This is due
  to the ribose preferring a 3'-endo pucker conformation, which is favorable for A-form RNA
  duplexes.[1]
- Reduced Toxicity: Compared to earlier phosphorothioate (PS) modifications alone, 2'-MOE
  modifications have been shown to reduce non-specific protein binding, leading to lower
  cytotoxicity.[9][10]
- Favorable Pharmacokinetics: The lipophilicity imparted by the 2'-MOE group contributes to improved protein binding and absorption properties.[1]

These properties have led to the successful development of several approved ASO drugs that incorporate 2'-MOE modifications.[1]

## **Mechanism of Action in Antisense Oligonucleotides**

2'-MOE-5-methyluridine is integral to the design of ASOs that function through various mechanisms, most notably RNase H-mediated degradation of a target mRNA.

## RNase H-Dependent Gene Silencing with "Gapmers"

A common ASO design is the "gapmer," which features a central block of DNA nucleotides flanked by "wings" of modified nucleosides like 2'-MOE-5-methyluridine.[11]

The process is as follows:

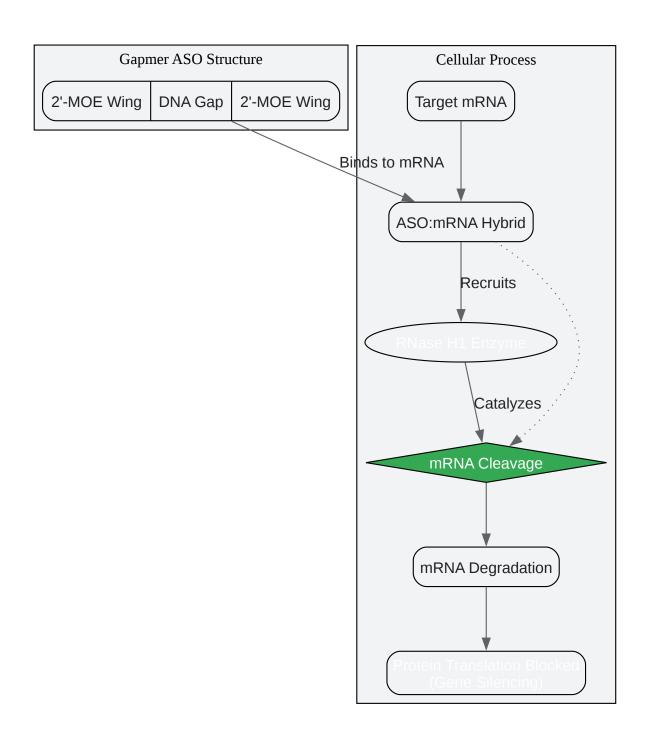
## Foundational & Exploratory





- Delivery and Hybridization: The ASO enters the cell and the nucleus, where it binds to its specific pre-mRNA or mRNA target sequence. The 2'-MOE wings provide high binding affinity and stability.
- RNase H Recruitment: The central DNA "gap" of the ASO, when bound to the RNA target, creates a DNA:RNA heteroduplex. This structure is a substrate for the enzyme RNase H1.[9]
- Target Cleavage: RNase H1 is recruited to the site and cleaves the RNA strand of the heteroduplex.[9]
- Gene Silencing: The cleavage of the target mRNA leads to its degradation, preventing it from being translated into a protein. This results in the silencing of the target gene. The ASO is then released and can bind to another target mRNA molecule.





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Caption: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.



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